![molecular formula C21H33N3O5 B2500750 Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 2361681-39-0](/img/structure/B2500750.png)
Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
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Description
The compound “tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” is similar in structure . It has a molecular weight of 223.32 and is a solid or viscous liquid at room temperature .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, related compounds such as “tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate” have been synthesized and studied .Molecular Structure Analysis
In a study, two derivatives of N-Boc piperazine were synthesized and their structures were confirmed by single crystal X-ray diffraction analysis . The molecule of one derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of the other derivative is L-shaped with the molecule being twisted at the C10 atom .Physical And Chemical Properties Analysis
The compound “tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” has a molecular weight of 223.32 and is a solid or viscous liquid at room temperature .Safety and Hazards
The compound “tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319-H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
While specific future directions for the requested compound are not available, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery . This suggests that similar compounds could have potential applications in the development of new drugs.
properties
IUPAC Name |
tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5/c1-5-17(25)22-10-6-16(7-11-22)18(26)24-14-15-28-21(24)8-12-23(13-9-21)19(27)29-20(2,3)4/h5,16H,1,6-15H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQCJYFMSZGJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)N(CCO2)C(=O)C3CCN(CC3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate |
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